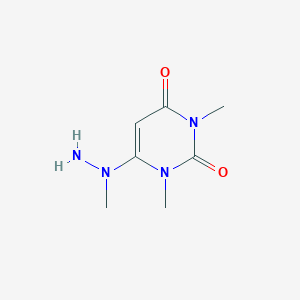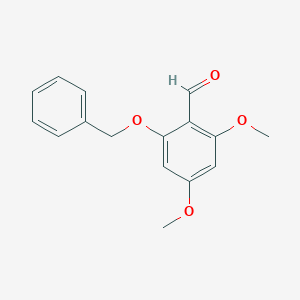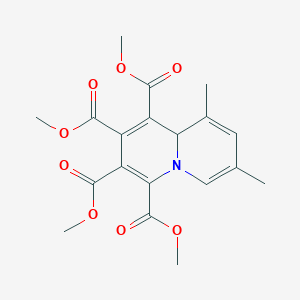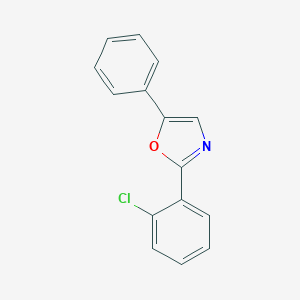![molecular formula C10H14O5 B184854 Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate CAS No. 52506-21-5](/img/structure/B184854.png)
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
概要
説明
“Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate” is a chemical compound with the molecular formula C10H14O5 . It is used in various chemical reactions and studies .
Synthesis Analysis
The synthesis of “Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate” involves several steps, but the exact process can vary depending on the specific requirements of the reaction .
Molecular Structure Analysis
The molecular structure of “Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate” is characterized by a spirocyclic structure, which includes two cyclic structures connected at one atom . The molecular weight of this compound is 214.21 g/mol .
Chemical Reactions Analysis
“Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate” can participate in various chemical reactions. For instance, it has been used in a study of microwave-assisted reductive amination . Additionally, through a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .
Physical And Chemical Properties Analysis
“Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate” has several notable physical and chemical properties. It has a molecular weight of 214.21 g/mol and a topological polar surface area of 61.8 Ų . It also has a rotatable bond count of 2 and a complexity of 280 .
科学的研究の応用
Synthesis and Pharmacology
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is utilized in the synthesis of pharmacologically relevant compounds. For instance, Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes for evaluating dopamine agonist activity, although no central nervous system activity was observed in the synthesized compounds (Brubaker & Colley, 1986).
Chemical Synthesis Techniques
Schwartz et al. (2005) described a method for synthesizing enantiomerically pure 1,6-dioxaspiro[4.5]decanes, highlighting the versatility of this chemical structure in producing complex spiroacetal systems (Schwartz et al., 2005).
NMR Characterization
Guerrero-Alvarez et al. (2004) studied the relative configuration of 1,4-dioxaspiro[4.5]decanes using NMR, contributing to a better understanding of their molecular structure (Guerrero-Alvarez et al., 2004).
Role in Chemical Communication in Insects
Kohnle et al. (1992) identified a derivative of 1,6-dioxaspiro[4.5]decane in the chemical communication system of certain beetle species, indicating a biological role for these compounds in nature (Kohnle et al., 1992).
Photoreactivity Studies
Arnold, Lamont, and Perrott (1991) investigated the reactivity of radical cations of dioxaspiro[4.5]decanes, revealing insights into their potential for carbon–carbon bond cleavage reactions (Arnold et al., 1991).
Development of Novel Organic Compounds
Satyamurthy et al. (1984) synthesized novel 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones, expanding the chemical diversity of spirocyclic compounds (Satyamurthy et al., 1984).
Safety And Hazards
特性
IUPAC Name |
methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-13-9(12)7-6-10(3-2-8(7)11)14-4-5-15-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBHPQJOSZBECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCC1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399173 | |
| Record name | methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
CAS RN |
52506-21-5 | |
| Record name | methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)

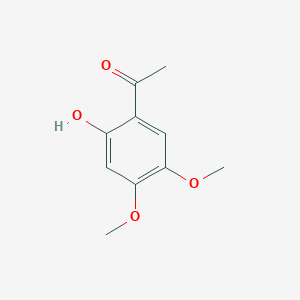
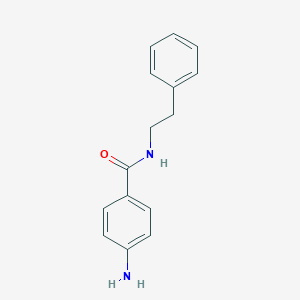

![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)
